molecular formula C12H12Cl2N2O2 B14899734 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one

Cat. No.: B14899734
M. Wt: 287.14 g/mol
InChI Key: FAZMWFHOCUAYSK-UHFFFAOYSA-N
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Description

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is a chemical compound with the molecular formula C12H12Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. The presence of the dichlorophenyl group in its structure enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2,3-Dichlorophenyl)acetyl)piperazin-2-one
  • 4-(2-(2,4-Dichlorophenyl)acetyl)piperazin-2-one
  • 4-(2-(2,5-Dichlorophenyl)acetyl)piperazin-2-one

Uniqueness

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other similar compounds .

Properties

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

4-[2-(2,6-dichlorophenyl)acetyl]piperazin-2-one

InChI

InChI=1S/C12H12Cl2N2O2/c13-9-2-1-3-10(14)8(9)6-12(18)16-5-4-15-11(17)7-16/h1-3H,4-7H2,(H,15,17)

InChI Key

FAZMWFHOCUAYSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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